molecular formula C11H6ClF3 B11876082 1-Chloro-2-(trifluoromethyl)naphthalene

1-Chloro-2-(trifluoromethyl)naphthalene

Katalognummer: B11876082
Molekulargewicht: 230.61 g/mol
InChI-Schlüssel: NSTGZBAGGSXDFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

The synthesis of 1-Chloro-2-(trifluoromethyl)naphthalene can be achieved through several methods. One common synthetic route involves the site-selective magnesiation of 2,4-dibromo-1-chloronaphthalene, followed by iodination and coupling with (trifluoromethyl)copper . This method allows for the precise introduction of the trifluoromethyl group at the desired position on the naphthalene ring.

Industrial production methods for this compound are not well-documented, but it is typically produced in small quantities for research purposes

Analyse Chemischer Reaktionen

1-Chloro-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-(trifluoromethyl)naphthalene is used in various scientific research applications, including:

Wirkmechanismus

The mechanism by which 1-Chloro-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its chemical reactivity. The chlorine and trifluoromethyl groups influence the electronic properties of the naphthalene ring, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which provide distinct electronic and steric properties that can be exploited in various chemical reactions and applications.

Eigenschaften

Molekularformel

C11H6ClF3

Molekulargewicht

230.61 g/mol

IUPAC-Name

1-chloro-2-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H

InChI-Schlüssel

NSTGZBAGGSXDFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.